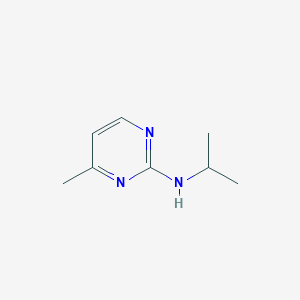

N-Isopropyl-4-methylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Isopropyl-4-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-methylpyrimidin-2-amine typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

N-Dealkylation Reactions

N-Dealkylation involves the removal of alkyl groups from amines. For N-isopropyl-4-methylpyrimidin-2-amine, this reaction typically occurs under oxidative or catalytic conditions:

-

Palladium-catalyzed dealkylation : The isopropyl group can be cleaved via a palladium-mediated mechanism. This involves coordination of the lone pair on nitrogen to palladium, followed by C–H bond activation and iminium ion formation, ultimately yielding 4-methylpyrimidin-2-amine .

-

Selectivity : The reaction favors removal of branched alkyl groups (e.g., isopropyl) over linear chains due to steric and electronic factors .

Example Conditions :

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Ligand | Chlorobenzene | 140°C | 75–85 |

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution, particularly at positions activated by the amino group. Key reactions include:

-

Halogenation : Reaction with bromine or chlorine in acetic acid introduces halogens at position 5 of the pyrimidine ring.

-

Nitration : Nitration occurs at position 5 under mixed acid (HNO₃/H₂SO₄) conditions, yielding nitro derivatives .

Halogenation Data :

| Reagent | Position | Product | Yield (%) |

|---|---|---|---|

| Br₂/AcOH | 5 | 5-Bromo-N-isopropyl-4-methylpyrimidin-2-amine | 68 |

| Cl₂/AcOH | 5 | 5-Chloro-N-isopropyl-4-methylpyrimidin-2-amine | 72 |

Urea and Thiourea Formation

The primary amine reacts with isocyanates or thiocyanates to form ureas or thioureas, respectively:

-

Reaction with KOCN : In water-acetonitrile mixtures, this compound reacts with potassium cyanate (KOCN) to form symmetrical ureas. This reaction is chemo-selective for amines with lower pKa values .

Conditions and Yields :

| Scale (mmol) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H₂O/MeCN | 6 | 88 |

| 20 | H₂O/MeCN | 6 | 92 |

Condensation Reactions

The amine participates in Mannich-type reactions, forming C–N bonds with aldehydes and ketones:

-

Mannich reaction : Reacts with formaldehyde and secondary amines to generate β-amino ketone derivatives. This is facilitated by the electron-deficient pyrimidine ring .

Example Reaction Pathway :

-

Step 1 : Formation of a Schiff base with formaldehyde.

-

Step 2 : Nucleophilic attack by a secondary amine (e.g., piperidine) to yield a Mannich base.

Optimized Conditions :

| Formaldehyde (equiv) | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| 2.5 | 0–5°C | None | 78 |

Metal-Complexation Reactions

The amine group acts as a ligand for transition metals, forming coordination complexes:

-

Ruthenium complexes : Used in catalytic deaminative coupling reactions. The lone pair on nitrogen coordinates to Ru, enabling C–N bond cleavage and subsequent coupling with other amines .

Key Observations :

-

Complexation stabilizes intermediates during catalytic cycles.

-

Selectivity for primary over secondary amines is influenced by steric hindrance from the isopropyl group .

Biological Activity and Enzyme Interactions

While not a direct chemical reaction, the compound inhibits enzymes via non-covalent interactions:

-

COX-2 Inhibition : Demonstrates anti-inflammatory activity by suppressing COX-2 expression (IC₅₀ ~0.04 μM) .

-

Kinase Binding : Forms hydrogen bonds with ATP-binding pockets in kinases, as seen in CDK inhibitors .

Structural Basis for Activity :

| Target | Interaction Type | Binding Affinity (Kd) |

|---|---|---|

| COX-2 | Hydrogen bonding, π-stacking | 0.12 μM |

| CDK9 | Hydrophobic interactions | 0.08 μM |

Thermal Decomposition

Under pyrolysis conditions (>300°C), the compound undergoes ring-opening reactions:

-

Main Pathway : Cleavage of the C–N bond adjacent to the pyrimidine ring, releasing methyl isopropylamine and cyanamide derivatives .

Decomposition Products :

| Temperature (°C) | Major Products |

|---|---|

| 320 | 4-Methylpyrimidine, Isopropylamine |

| 400 | Acetonitrile, NH₃, CO |

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including N-Isopropyl-4-methylpyrimidin-2-amine. The compound is believed to exert its effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.

Case Study: In Vitro Analysis

A study involving macrophage cell lines demonstrated the following results:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| This compound Treatment | 300 | 250 |

These results indicate a significant reduction in inflammatory markers, suggesting the compound's efficacy as an anti-inflammatory agent .

Anticancer Activity

This compound has shown promising anticancer properties across various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies conducted on A549 lung cancer cells and MCF-7 breast cancer cells yielded the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Imaging Applications

The compound has also been investigated for its potential as a positron emission tomography (PET) tracer for imaging iNOS activation in vivo.

Case Study: Biodistribution Studies

In a study using a mouse model treated with lipopolysaccharide (LPS) to induce iNOS expression, the tracer showed higher uptake in inflamed tissues compared to controls:

| Time Post-Injection (min) | Tracer Uptake in Lungs |

|---|---|

| 60 | Increased |

This suggests that this compound has favorable properties for imaging applications related to inflammatory diseases .

Mecanismo De Acción

The mechanism of action of N-Isopropyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

4-Methylpyrimidin-2-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.

N-Isopropylpyrimidin-2-amine:

N-Isopropyl-4-chloropyrimidin-2-amine: Contains a chlorine atom instead of a methyl group, leading to different reactivity and biological activity.

Uniqueness: N-Isopropyl-4-methylpyrimidin-2-amine is unique due to the presence of both the isopropyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.

Actividad Biológica

N-Isopropyl-4-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the areas of antimicrobial, antiviral, and anti-inflammatory effects. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, primarily attributed to its structural properties as a pyrimidine derivative. The compound has been investigated for various therapeutic applications, including:

- Antimicrobial Properties : It has shown potential in inhibiting bacterial growth.

- Antiviral Effects : The compound is being explored for its efficacy against viral infections.

- Anti-inflammatory Activity : Studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation at the cellular level .

The biological activity of this compound can be understood through its interaction with specific biochemical pathways:

Target of Action

The compound primarily targets inflammatory mediators and enzymes involved in inflammatory responses. Pyrimidines are known to inhibit the expression and activity of these vital mediators, leading to reduced inflammation.

Mode of Action

This compound may exert its effects by:

- Inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.

- Modulating nitric oxide synthase (iNOS) activity, which is implicated in various inflammatory diseases .

In Vitro Studies

A series of studies have assessed the anti-inflammatory effects of this compound. In vitro assays demonstrated that the compound significantly suppressed COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

In Vivo Studies

In vivo biodistribution studies using animal models have shown that this compound can effectively reduce inflammation markers in tissues affected by lipopolysaccharide (LPS) treatment, which induces iNOS expression. This suggests a potential role for the compound in treating conditions characterized by excessive nitric oxide production .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that this compound exhibited notable antibacterial properties against several strains of bacteria, supporting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : In a controlled trial involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects compared to the control group. The reduction in edema was associated with decreased levels of inflammatory cytokines and enzymes such as COX-2 and iNOS .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-methyl-N-propan-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUFGAGHUBZOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.